

Spectroscopic analysis and characterization of "Methyl 4-(4-methoxyphenyl)-3-oxobutanoate" derivatives

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Compound of Interest

Compound Name: *Methyl 4-(4-methoxyphenyl)-3-oxobutanoate*

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A Comparative Spectroscopic Guide to Methyl 4-(4-methoxyphenyl)-3-oxobutanoate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis and characterization of **Methyl 4-(4-methoxyphenyl)-3-oxobutanoate** and compares it with two key derivatives: Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate and Methyl 4-(4-hydroxyphenyl)-3-oxobutanoate. This objective comparison, supported by experimental data, highlights the structural nuances and the influence of substituent changes on the spectroscopic properties of these versatile β -keto esters.

Introduction

β -Keto esters are crucial intermediates in organic synthesis and are prevalent scaffolds in many biologically active molecules.^[1] Their characterization is often complicated by the presence of keto-enol tautomerism, an equilibrium that is sensitive to solvent, temperature, and pH.^[1] A thorough spectroscopic analysis is therefore paramount for unambiguous structural elucidation and quality control. This guide focuses on the spectroscopic signatures of **Methyl 4-(4-methoxyphenyl)-3-oxobutanoate** and its derivatives.

(4-methoxyphenyl)-3-oxobutanoate and its derivatives, providing a valuable resource for researchers working with these compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Methyl 4-(4-methoxyphenyl)-3-oxobutanoate** and its selected derivatives. The data has been compiled from various sources and provides a basis for comparative analysis.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Compound	δ (ppm)	Multiplicity	Integration	Assignment
Methyl 4-(4-methoxyphenyl)-3-oxobutanoate	7.12	d	2H	Ar-H
6.85	d	2H		Ar-H
3.79	s	3H		Ar-OCH ₃
3.72	s	3H		-COOCH ₃
3.65	s	2H		Ar-CH ₂ -
3.45	s	2H		-COCH ₂ CO-
Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate	7.13	d	2H	Ar-H
6.86	d	2H		Ar-H
4.19	q	2H		-OCH ₂ CH ₃
3.80	s	3H		Ar-OCH ₃
3.66	s	2H		Ar-CH ₂ -
3.46	s	2H		-COCH ₂ CO-
1.28	t	3H		-OCH ₂ CH ₃
Methyl 4-(4-hydroxyphenyl)-3-oxobutanoate	~7.05	d	2H	Ar-H
~6.77	d	2H		Ar-H
~5.5-6.5	br s	1H		Ar-OH
~3.73	s	3H		-COOCH ₃
~3.60	s	2H		Ar-CH ₂ -
~3.48	s	2H		-COCH ₂ CO-

Note: Chemical shifts for Methyl 4-(4-hydroxyphenyl)-3-oxobutanoate are estimated based on typical values and may vary.

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3)

Compound	δ (ppm)	Assignment
Methyl 4-(4-methoxyphenyl)-3-oxobutanoate ^[2]	202.5	C=O (keto)
167.5	C=O (ester)	
158.6	Ar-C-OCH ₃	
130.3	Ar-CH	
126.0	Ar-C	
114.1	Ar-CH	
55.2	Ar-OCH ₃	
52.3	-COOCH ₃	
49.8	-COCH ₂ CO-	
45.4	Ar-CH ₂ -	
Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate	~202.4	C=O (keto)
~167.1	C=O (ester)	
~158.5	Ar-C-OCH ₃	
~130.2	Ar-CH	
~126.1	Ar-C	
~114.0	Ar-CH	
~61.4	-OCH ₂ CH ₃	
~55.2	Ar-OCH ₃	
~49.9	-COCH ₂ CO-	
~45.5	Ar-CH ₂ -	
~14.1	-OCH ₂ CH ₃	

Methyl 4-(4-hydroxyphenyl)-3-oxobutanoate	~202.8	C=O (keto)
~167.8	C=O (ester)	
~155.0	Ar-C-OH	
~130.5	Ar-CH	
~126.5	Ar-C	
~115.5	Ar-CH	
~52.4	-COOCH ₃	
~49.7	-COCH ₂ CO-	
~45.0	Ar-CH ₂ -	

Note: Some chemical shifts for the derivatives are estimated based on known substituent effects.

Table 3: Infrared (IR) Spectroscopic Data (Characteristic Peaks)

Compound	Wavenumber (cm ⁻¹)	Assignment
Methyl 4-(4-methoxyphenyl)-3-oxobutanoate	~1745	C=O stretch (ester)
	~1715	C=O stretch (keto)
	~1610, 1515	C=C stretch (aromatic)
	~1250	C-O stretch (aryl ether)
	~1175	C-O stretch (ester)
Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate	~1740	C=O stretch (ester)
	~1715	C=O stretch (keto)
	~1610, 1515	C=C stretch (aromatic)
	~1250	C-O stretch (aryl ether)
	~1180	C-O stretch (ester)
Methyl 4-(4-hydroxyphenyl)-3-oxobutanoate	~3400 (broad)	O-H stretch (phenol)
	~1740	C=O stretch (ester)
	~1710	C=O stretch (keto)
	~1615, 1510	C=C stretch (aromatic)
	~1230	C-O stretch (phenol)
	~1170	C-O stretch (ester)

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z) and Interpretation
Methyl 4-(4-methoxyphenyl)-3-oxobutanoate ^[2]	222	191 ([M-OCH ₃] ⁺), 163 ([M-COOCH ₃] ⁺), 121 (4-methoxybenzyl cation), 91
Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate ^[3]	236	191 ([M-OC ₂ H ₅] ⁺), 163 ([M-COOOC ₂ H ₅] ⁺), 121 (4-methoxybenzyl cation), 91
Methyl 4-(4-hydroxyphenyl)-3-oxobutanoate	208	177 ([M-OCH ₃] ⁺), 149 ([M-COOCH ₃] ⁺), 107 (4-hydroxybenzyl cation), 77

Experimental Protocols

Synthesis of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate (General Procedure)

A common method for the synthesis of β -keto esters is the Claisen condensation.^[4]

Materials:

- Methyl 4-methoxyphenylacetate
- Methyl acetate
- Sodium methoxide
- Anhydrous diethyl ether
- 1 M HCl

Procedure:

- To a solution of sodium methoxide in anhydrous diethyl ether, add methyl acetate at 0 °C.
- Slowly add methyl 4-methoxyphenylacetate to the reaction mixture.

- Allow the mixture to warm to room temperature and stir for 12-16 hours.
- Quench the reaction by adding 1 M HCl until the solution is acidic.
- Extract the aqueous layer with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

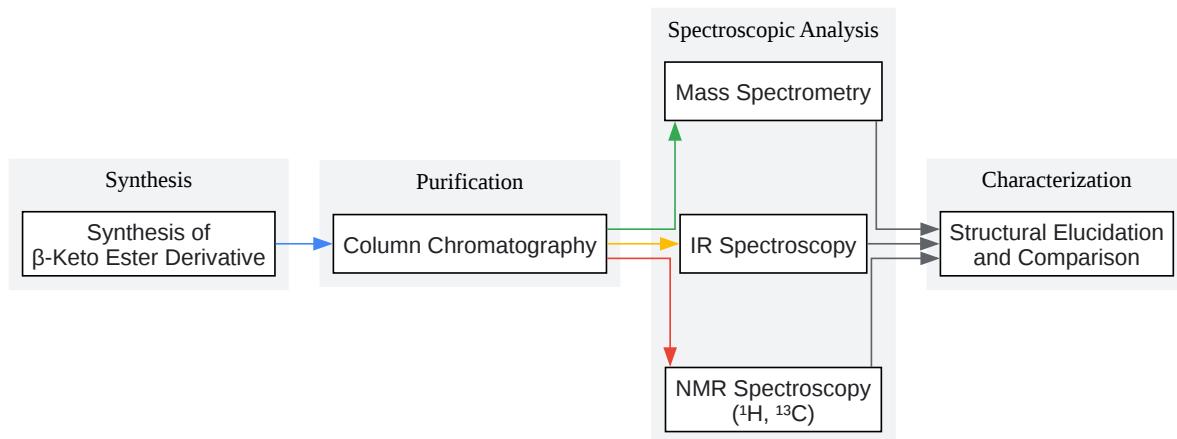
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer.^[5] Samples were dissolved in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard (δ 0.00).^[5] For ^1H NMR, 16 scans were typically acquired with a relaxation delay of 1.0 s.^[5] For ^{13}C NMR, 1024 scans were acquired with a relaxation delay of 2.0 s with broadband proton decoupling.^[5]

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer.^[6] Liquid samples were analyzed as a thin film between NaCl plates.^[6] Solid samples were analyzed as a KBr pellet. Spectra were recorded in the 4000-400 cm^{-1} range.^[6]

Mass Spectrometry (MS): Mass spectra were obtained using a mass spectrometer with electron ionization (EI) at 70 eV.^[7] The samples were introduced via a direct insertion probe or a gas chromatograph. The mass-to-charge ratio (m/z) of the ions was measured.^[7]

Visualizations



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Caption: Workflow for the synthesis and spectroscopic characterization of β -keto ester derivatives.

Caption: Keto-enol tautomerism in β -keto esters.

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